Cas no 1592971-80-6 (1-(6-Aminopyridazin-3-yl)piperidin-3-ol)

1-(6-Aminopyridazin-3-yl)piperidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 1-(6-aminopyridazin-3-yl)piperidin-3-ol
- 1-(6-Aminopyridazin-3-yl)piperidin-3-ol
-
- インチ: 1S/C9H14N4O/c10-8-3-4-9(12-11-8)13-5-1-2-7(14)6-13/h3-4,7,14H,1-2,5-6H2,(H2,10,11)
- InChIKey: YOXASGODWJLFSX-UHFFFAOYSA-N
- ほほえんだ: OC1CN(C2=CC=C(N)N=N2)CCC1
計算された属性
- せいみつぶんしりょう: 194.11676108 g/mol
- どういたいしつりょう: 194.11676108 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 194.23
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 75.3
1-(6-Aminopyridazin-3-yl)piperidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-6828-2.5g |
1-(6-aminopyridazin-3-yl)piperidin-3-ol |
1592971-80-6 | 95%+ | 2.5g |
$1478.0 | 2023-09-06 | |
Life Chemicals | F1967-6828-1g |
1-(6-aminopyridazin-3-yl)piperidin-3-ol |
1592971-80-6 | 95%+ | 1g |
$739.0 | 2023-09-06 | |
Life Chemicals | F1967-6828-5g |
1-(6-aminopyridazin-3-yl)piperidin-3-ol |
1592971-80-6 | 95%+ | 5g |
$2217.0 | 2023-09-06 | |
Life Chemicals | F1967-6828-0.25g |
1-(6-aminopyridazin-3-yl)piperidin-3-ol |
1592971-80-6 | 95%+ | 0.25g |
$666.0 | 2023-09-06 | |
Life Chemicals | F1967-6828-0.5g |
1-(6-aminopyridazin-3-yl)piperidin-3-ol |
1592971-80-6 | 95%+ | 0.5g |
$702.0 | 2023-09-06 | |
Life Chemicals | F1967-6828-10g |
1-(6-aminopyridazin-3-yl)piperidin-3-ol |
1592971-80-6 | 95%+ | 10g |
$3104.0 | 2023-09-06 | |
TRC | A132946-500mg |
1-(6-aminopyridazin-3-yl)piperidin-3-ol |
1592971-80-6 | 500mg |
$ 680.00 | 2022-06-08 | ||
TRC | A132946-100mg |
1-(6-aminopyridazin-3-yl)piperidin-3-ol |
1592971-80-6 | 100mg |
$ 185.00 | 2022-06-08 | ||
TRC | A132946-1g |
1-(6-aminopyridazin-3-yl)piperidin-3-ol |
1592971-80-6 | 1g |
$ 1070.00 | 2022-06-08 |
1-(6-Aminopyridazin-3-yl)piperidin-3-ol 関連文献
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
6. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
1-(6-Aminopyridazin-3-yl)piperidin-3-olに関する追加情報
Introduction to 1-(6-Aminopyridazin-3-yl)piperidin-3-ol (CAS No. 1592971-80-6)
1-(6-Aminopyridazin-3-yl)piperidin-3-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1592971-80-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic compound features a unique structural framework that combines a pyridazine ring with an aminopyridazine substituent linked to a piperidine backbone, terminated with a hydroxyl group. Such structural motifs are of particular interest due to their potential biological activity and versatility in drug design.
The pyridazine core is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2, which imparts specific electronic and steric properties to the molecule. The presence of the aminopyridazine group at the 6-position introduces an additional nitrogen atom, enhancing the compound's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. The piperidine moiety, a six-membered saturated ring containing one nitrogen atom, further modulates the compound's pharmacokinetic properties, contributing to its solubility and metabolic stability.
The terminal hydroxyl group in 1-(6-Aminopyridazin-3-yl)piperidin-3-ol serves as a key functional handle for further chemical modifications. This hydroxyl group can be readily engaged in reactions such as etherification, esterification, or phosphorylation, enabling the synthesis of derivatives with tailored biological activities. Such modifications are crucial in optimizing drug candidates for efficacy and selectivity.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of this compound as a scaffold for drug discovery. The combination of the pyridazine, aminopyridazine, and piperidine moieties creates a diverse pharmacophore that can interact with various biological receptors and enzymes. Studies have demonstrated that similar structural motifs are present in several FDA-approved drugs, underscoring their therapeutic relevance.
One notable area of research involves the exploration of 1-(6-Aminopyridazin-3-yl)piperidin-3-ol as a precursor in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The nitrogen-rich structure of this compound allows for effective binding to the ATP-binding pockets of kinases, potentially leading to potent inhibitory effects. Preliminary computational studies suggest that derivatives of this compound may exhibit high affinity for tyrosine kinases, making them promising candidates for further investigation.
In addition to its potential as a kinase inhibitor, 1-(6-Aminopyridazin-3-yl)piperidin-3-ol has been investigated for its antimicrobial properties. The unique arrangement of nitrogen atoms in its structure facilitates interactions with bacterial enzymes and DNA gyrase, which are essential for bacterial survival. Research has shown that certain analogs of this compound exhibit moderate to strong activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). These findings highlight the compound's potential as a lead structure for developing novel antibiotics.
The synthesis of 1-(6-Aminopyridazin-3-yl)piperidin-3-ol has been optimized through multi-step organic reactions involving condensation, cyclization, and functional group transformations. Advances in synthetic methodologies have enabled the efficient production of this compound on both laboratory and industrial scales. Techniques such as microwave-assisted synthesis and flow chemistry have been employed to enhance reaction yields and reduce environmental impact.
The pharmacological profile of 1-(6-Aminopyridazin-3-yl)piperidin-3-ol is further illuminated by its interaction with central nervous system (CNS) receptors. The piperidine moiety is known to cross the blood-brain barrier, making it an attractive scaffold for CNS drug development. Early studies suggest that this compound may modulate neurotransmitter systems involved in mood regulation and cognitive function. While more research is needed to fully elucidate its CNS effects, these preliminary findings warrant further exploration.
Future directions in the study of 1-(6-Aminopyridazin-3-yl)piperidin-3-ol include exploring its role in immunomodulation. The compound's ability to interact with immune cells via surface receptors has been hypothesized based on structural similarities with known immunomodulatory agents. Preclinical studies are underway to evaluate its potential effects on immune responses, particularly in contexts such as inflammation and autoimmune diseases.
The versatility of 1-(6-Aminopyridazin-3-yl)piperidin-3-ol as a chemical scaffold is also evident in its application as an intermediate in more complex drug molecules. By incorporating this compound into larger structures through strategic linkages, researchers can create hybrid molecules with enhanced pharmacological properties. Such hybridization strategies are increasingly employed in modern drug discovery programs to overcome limitations associated with single-target inhibition.
In conclusion,1-(6-Aminopyridazin-3-y lpiperidin - 3 - ol (CAS No. 1592971 - 80 - 6) represents a promising candidate for therapeutic development due to its unique structural features and demonstrated biological activity. Its potential applications span multiple therapeutic areas, including oncology, antimicrobial therapy, CNS disorders, and immunomodulation. Continued research into this compound and its derivatives will likely yield valuable insights into novel drug mechanisms and lead compounds for future clinical translation.
1592971-80-6 (1-(6-Aminopyridazin-3-yl)piperidin-3-ol) 関連製品
- 1256786-27-2(5-Bromo-2-methoxypyridine-4-carbonitrile)
- 2248348-14-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-tert-butyl-1H-pyrazole-4-carboxylate)
- 1895315-36-2(2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine)
- 1999606-07-3(methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate)
- 1807029-44-2(2-Bromo-5-cyano-4-nitrobenzoic acid)
- 2168641-03-8(2-(5-ethylpyridin-3-yl)sulfanyl-1-(2-methylcyclopropyl)ethan-1-one)
- 850589-46-7(3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid)
- 2680801-60-7(2-(1r,4r)-4-(acetamidomethyl)cyclohexylacetic acid)
- 1019437-73-0(2-[(cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid)
- 75565-11-6(1-PIPERAZINECARBOXIMIDOTHIOIC ACID, N-CYANO-4-METHYL-, METHYL ESTER)




